2-Methyl-3-furanthiol

説明

Historical Identification and Early Research Contributions

The initial identification of 2-methyl-3-furanthiol in food volatiles occurred during an investigation into the components of heated canned tuna. researchgate.net Following this discovery, it has been found in a wide array of other food items. researchgate.net Early research efforts were concentrated on understanding its formation pathways, especially in cooked meat. tandfonline.com These studies identified key precursors and reaction conditions, such as the Maillard reaction, that lead to its generation during food processing. tandfonline.com

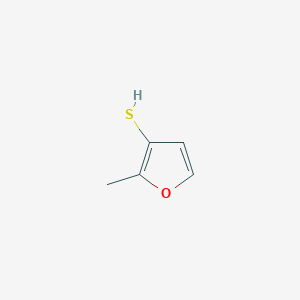

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylfuran-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYNUXHHUVUINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047118 | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale pink to pale orange liquid; aroma of roasted meat | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

57.00 to 60.00 °C. @ 44.00 mm Hg | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.141-1.150 | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28588-74-1 | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furanthiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylfuran-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-FURANTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21RW1N179 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-furanthiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Formation Pathways and Mechanisms of 2 Methyl 3 Furanthiol

Maillard Reaction Pathways

The Maillard reaction is the most significant pathway for the generation of 2-methyl-3-furanthiol in food systems. researchgate.nettandfonline.com This reaction involves the interaction of carbohydrate precursors with sulfur-containing amino acids. researchgate.nettandfonline.com

Role of Carbohydrate Precursors

Both pentose (B10789219) and hexose (B10828440) sugars serve as crucial precursors in the formation of this compound.

Pentoses, such as ribose and xylose, are highly effective precursors for the generation of MFT. dss.go.thanimbiosci.org In fact, model systems have demonstrated that pentoses yield significantly higher amounts of MFT compared to hexoses when heated with cysteine. dss.go.thacs.org Ribose, in particular, is a principal precursor, often originating from the degradation of ribonucleotides like inosine-5'-monophosphate (IMP) in meat. animbiosci.org

Studies using isotopically labeled ribose have confirmed that the carbon skeleton of the ribose molecule remains largely intact during the formation of MFT, indicating that fragmentation of the sugar does not play a major role. nih.govacs.orgacs.org A proposed reaction pathway involves the formation of a 1,4-dideoxyosone intermediate from ribose, which then reacts to form MFT. nih.gov This pathway explains the formation of MFT without the intermediacy of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), another degradation product of pentoses that was once thought to be a key intermediate. dss.go.thnih.govacs.org

The pH of the reaction environment also influences the formation of MFT from pentoses. For instance, in a ribose/cysteine model system, MFT was preferentially formed under aqueous conditions at a pH of 3.0. dss.go.th

| pH | Relative MFT Yield | Reference |

|---|---|---|

| 3.0 | High | dss.go.th |

| 5.0 | Moderate | dss.go.thnih.gov |

| 7.0 | Low | tandfonline.com |

While less efficient than pentoses, hexoses like glucose and fructose (B13574) can also serve as precursors for MFT formation. dss.go.thacs.org In the presence of cysteine, glucose has been shown to produce significant yields of MFT, particularly at a pH of 5. tandfonline.comtandfonline.com The reaction of glucose and cysteine has been identified as a source of meaty flavor, contributing to the aroma of various food products. ekb.eg

Research suggests that the formation of MFT from hexoses may proceed through different intermediates compared to the pentose pathway. dss.go.th The generation of MFT from glucose is notably enhanced under dry-heating conditions, pointing to the importance of reaction conditions in determining the final flavor profile. dss.go.th

Role of Sulfur-Containing Amino Acid Precursors

The sulfur atom in this compound is provided by sulfur-containing amino acids or peptides.

Cysteine is a primary and highly reactive sulfur-containing amino acid precursor in the formation of MFT. researchgate.nettandfonline.comtandfonline.comresearchgate.net The reaction between cysteine and reducing sugars is a well-established route to meaty flavors. animbiosci.org Studies have shown that cysteine is a more effective precursor than its oxidized form, cystine, in generating various flavor compounds, including MFT. nih.gov The addition of cysteine to model systems has been shown to significantly increase the formation of MFT. scielo.br

Cystine can also act as a precursor for MFT, though it is generally less reactive than cysteine. animbiosci.orgresearchgate.net

| Carbohydrate Precursor | Sulfur Precursor | Relative MFT Yield | Reference |

|---|---|---|---|

| Ribose | Cysteine | High | dss.go.thanimbiosci.org |

| Glucose | Cysteine | Moderate | dss.go.thtandfonline.com |

| Ribose | Glutathione (B108866) | Moderate | animbiosci.org |

| Ribose | Cystine | Low | animbiosci.org |

The tripeptide glutathione, which contains a cysteine residue, is another important precursor for the formation of this compound. animbiosci.org During heating, glutathione can liberate hydrogen sulfide (B99878), a key reactant in the formation of MFT. animbiosci.org Model systems using glutathione and ribose have successfully generated MFT, confirming its role as a precursor. nih.gov Furthermore, glutathione-enriched yeast extract has been utilized to produce beef-like aromas, with MFT being one of the predominant odorants formed. nih.gov

Intermediate Compound Formations

The generation of this compound from the Maillard reaction involves the formation of several key intermediate compounds. The specific pathways can vary depending on the precursor molecules (e.g., pentoses vs. hexoses) and reaction conditions.

A significant pathway for the formation of this compound, particularly from hexose sugars like glucose, involves the interaction of two key intermediates: hydroxyacetaldehyde and mercapto-2-propanone. ntou.edu.twdss.go.th Mercapto-2-propanone itself can be formed from the reaction between methylglyoxal (B44143) (2-oxopropanal) and hydrogen sulfide. researchgate.net

The proposed mechanism starts with an aldol (B89426) reaction between hydroxyacetaldehyde and mercapto-2-propanone. ntou.edu.twresearchgate.net This reaction yields 4,5-dihydroxy-1-mercapto-2-pentanone, which subsequently undergoes cyclization and dehydration to form this compound. dss.go.thresearchgate.net This pathway has been confirmed in model systems, and quantitative studies have shown it to be a highly effective route for MFT generation. dss.go.thnih.gov For instance, reacting hydroxyacetaldehyde with mercapto-2-propanone under anhydrous conditions at 180°C resulted in a high yield of MFT. dss.go.thnih.gov

| Precursor System | Temperature | pH | Yield (mol%) | Reference |

|---|---|---|---|---|

| Hydroxyacetaldehyde + Mercapto-2-propanone | 180°C (anhydrous) | N/A | 1.4 | dss.go.thnih.gov |

| Ribose + Cysteine | 120°C | 5.5 | 0.02 | dss.go.th |

| Norfuraneol + Cysteine | Not specified | Not specified | Less effective than other precursors | dss.go.thnih.gov |

An alternative formation route, particularly from pentoses like ribose, proceeds through an intermediate known as 1,4-dideoxyosone (specifically, 1,4-dideoxypentosone). ntou.edu.twscispace.com Isotope labeling studies using [13C5]-ribose have been instrumental in elucidating this pathway. nih.gov When cysteine was reacted with a mixture of ribose and [13C5]-ribose, the resulting this compound was found to be mainly labeled with 13C5. nih.gov This significant finding suggests that the carbon skeleton of ribose remains intact and is directly converted into the methylfuran ring of MFT. nih.gov

This evidence points to a new reaction pathway where ribose forms 1,4-dideoxyosone, which then reacts to form MFT. scispace.comnih.gov This pathway explains the formation of MFT without necessarily proceeding through a norfuraneol intermediate, which was previously considered a primary route from pentoses. nih.govacs.org

Norfuraneol, also known as 4-hydroxy-5-methyl-3(2H)-furanone (NF), is a major degradation product of pentoses and shares a similar chemical structure to MFT, making it a logical precursor candidate. researchgate.netresearchgate.net Indeed, reacting norfuraneol with hydrogen sulfide (a degradation product of cysteine) can generate this compound. dss.go.thresearchgate.netscispace.com

Hydrogen sulfide (H₂S) is a critical reactant in the formation of this compound and other sulfur-containing flavor compounds. researchgate.netdss.go.th It is primarily generated from the thermal degradation of the sulfur-containing amino acid cysteine during the Maillard reaction. researchgate.netscielo.br

Hydrogen sulfide can react with various Maillard reaction intermediates. As discussed, it can react with norfuraneol to form MFT. dss.go.thscispace.com It also reacts with dicarbonyl compounds, such as 2,3-butanedione (B143835) and 2,3-pentanedione, to form α-mercaptoketones like 3-mercapto-2-pentanone, which are themselves important flavor compounds. ntou.edu.tw The availability of hydrogen sulfide can be a limiting factor in determining the types and quantities of sulfur-containing compounds formed during food processing. nih.gov In essence, H₂S provides the essential sulfur atom required for the thiol group in the final MFT molecule.

Influence of Reaction Conditions on Maillard Formation

The formation of this compound is highly dependent on the specific conditions of the Maillard reaction. Factors such as temperature, pH, water content, and the ratio of reactants can significantly influence the reaction pathways and the final yield of the compound. dss.go.thagriculturejournals.cz

Temperature is a key parameter governing the rate and outcome of MFT formation. ntou.edu.tw Quantitative model studies have demonstrated a clear correlation between reaction temperature and the yield of MFT. For example, in a system containing hydroxyacetaldehyde and mercapto-2-propanone, dry-heating at 180°C for just 6 minutes produced a significantly higher yield (1.4 mol %) of MFT compared to reactions run in aqueous solutions at lower temperatures. dss.go.thnih.gov This suggests that higher temperatures and lower water content can favor the dehydration steps necessary for the formation of the furan (B31954) ring. dss.go.th The Maillard reaction itself is a thermally-driven process, and higher temperatures generally accelerate the degradation of sugars and amino acids, leading to a greater concentration of the necessary precursors for MFT formation. researchgate.netnuft.edu.ua

| Reactants | Condition | Temperature | MFT Yield (mol %) | Reference |

|---|---|---|---|---|

| Hydroxyacetaldehyde + Mercapto-2-propanone | Aqueous solution, pH 5.0 | 100°C | 0.24 | dss.go.th |

| Hydroxyacetaldehyde + Mercapto-2-propanone | Dry-heated (anhydrous) | 180°C | 1.4 | dss.go.thnih.gov |

pH Effects on Reaction Yields

The pH of the environment plays a critical role in the formation of this compound (MFT). Generally, lower pH levels tend to favor the generation of MFT and other related thiols. In model systems, the formation of MFT is often higher at a lower pH. For instance, in reactions involving L-cysteine and ribose, a significant decrease in the production of MFT and its disulfide has been observed when the pH is increased from 4.5 to 6.5. ntou.edu.tw This trend is also seen in aqueous model systems containing L-cysteine, xylose, and thiamine (B1217682), where the formation of MFT is favored as the pH decreases from 7 to 4. ntou.edu.tw

However, the influence of pH can be complex and dependent on the specific precursors present. While some studies consistently show higher yields of MFT at lower pH ntou.edu.tw, others have found that in certain model systems, the generation of MFT and its dimer, bis-(2-methyl-3-furyl) disulfide, is greater at a pH of 5.5 and 6.5 compared to lower pH levels. scialert.net In the context of soy sauce, heating a phosphate (B84403) buffer system with ribose and cysteine at a pH range of 3 to 7 showed a decrease in MFT as the pH increased, with the highest yields for glucose and cysteine obtained at pH 5. tandfonline.com

Water Activity and Matrix Effects

Water activity (aw) and the food matrix itself exert significant influence on the formation of this compound. Higher water activity generally favors the formation of MFT and its disulfide. scialert.netresearchgate.net This is in contrast to the formation of other sulfur-containing compounds like thiophene, which is maximized at a lower aw of 0.80. scialert.netresearchgate.net

The food matrix, which includes the physical and chemical environment of the food, also plays a crucial role. In fermented meat products, for example, the high content of free amino acids, low water activity, low pH, and long drying times are all thought to contribute to the formation of MFT. mdpi.com The presence of other components in the matrix can also impact MFT formation. For instance, the addition of precursors like 5'-IMP, cysteine, or thiamine to meat significantly affects the formation of sulfur-substituted furans, including MFT. scielo.br

Furthermore, the stability of MFT is influenced by the surrounding medium. It is more stable in organic solvents like n-pentane and dichloromethane (B109758) compared to diethyl ether or water. imreblank.ch This instability in aqueous systems is a critical factor, as MFT can readily oxidize and polymerize, affecting its concentration and sensory impact. imreblank.chresearchgate.net

Thiamine Degradation Pathways

Thiamine, also known as vitamin B1, is a well-established precursor to this compound. mdpi.comresearchgate.nettandfonline.comresearchwithrutgers.com The thermal degradation of thiamine is a complex process that leads to the formation of numerous sulfur- and nitrogen-containing aroma compounds. mdpi.com

Specific Mechanisms of Thiamine Cleavage

The thermal degradation of thiamine is a key pathway for the formation of this compound (MFT). mdpi.comnih.gov This process involves the cleavage of the thiamine molecule, leading to the formation of various volatile compounds. mdpi.com Even at concentrations found in meat, thiamine has been shown to be a more efficient precursor for MFT than the reaction of cysteine and ribose. mdpi.com The hydrolysis of the thiazole (B1198619) ring in thiamine is a critical step in this degradation pathway. foodandnutritionjournal.org Isotopic labeling studies have indicated that in the presence of both xylose and thiamine, xylose is not significantly involved in the formation of certain thiamine degradation products like 4,5-dihydro-2-methyl-3-furanthiol. nih.gov However, both xylose and thiamine contribute significantly to the formation of MFT, indicating the existence of multiple formation pathways. nih.govtandfonline.com

Intermediate Metabolites in Thiamine-Mediated Formation (e.g., 5-hydroxy-3-mercaptopentan-2-one)

A key intermediate in the formation of this compound from thiamine is 5-hydroxy-3-mercaptopentan-2-one. mdpi.commdpi.comfoodandnutritionjournal.orgresearchgate.netnih.gov This intermediate is formed through the degradation of thiamine. mdpi.commdpi.comresearchgate.net The pathway involves the cyclization of 5-hydroxy-3-mercaptopentan-2-one into a hemiacetal, which then undergoes dehydration and subsequent oxidation to yield MFT. nih.govpsu.edumdpi.com This pathway highlights the step-wise chemical transformations that convert the complex thiamine molecule into the potent aroma compound MFT.

Enzymatic Formation Pathways

In addition to chemical degradation pathways, the formation of this compound can also be facilitated by enzymes. researchgate.nettandfonline.comresearchwithrutgers.com

Role of Specific Enzymes (e.g., Lipase (B570770) from Candida rugosa, β-lyase enzymatic activity)

Enzymatic hydrolysis of precursors can lead to the formation of this compound (MFT). One notable example is the use of lipase from Candida rugosa. imreblank.chimreblank.chnih.govthegoodscentscompany.com This enzyme can efficiently hydrolyze S-3-(2-methylfuryl) thioacetate (B1230152) to produce MFT. imreblank.chnih.gov Optimal yields of 88% have been achieved after just 15 minutes of reaction at room temperature and a pH of 5.8. imreblank.chnih.gov This enzymatic approach offers a way to generate thiols from more stable thioacetate precursors just before use. imreblank.ch

Another important enzymatic activity involved in the formation of sulfur-containing flavor compounds is that of β-lyases. d-nb.info These enzymes, found in various microorganisms, can cleave cysteine-S-conjugates to release volatile thiols. d-nb.infonih.gov For instance, β-lyase activity from the yeast Saccharomyces cerevisiae has been shown to be involved in the biosynthesis of 2-furfurylthiol, a related compound, from a cysteine-furfural conjugate. acs.org It is plausible that similar enzymatic activity could contribute to the release of MFT from its corresponding cysteine conjugate, S-(2-methyl-3-furyl)-l-cysteine, which has been identified as a Maillard reaction product. nih.gov The degradation of cysteine-furfural conjugates by β-lyase activity from various bacteria has also been shown to generate 2-furylthiol. nih.govresearchgate.net

Microbial Contributions to Biosynthesis

The formation of this compound is significantly influenced by microbial activity, particularly in fermented foods. Microorganisms can generate essential precursors or directly contribute to the synthesis of this compound.

Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is known to produce this compound. nih.gov It is listed as a metabolite found in or produced by this yeast, highlighting its role in the development of flavor profiles in fermented products where this yeast is present. nih.gov

Fermented Soy Sauce Microorganisms

Studies on fermented soy sauce (FSS) have demonstrated the crucial role of microorganisms in the generation of this compound. This compound is a key contributor to the cooked meat-like aroma of FSS. nih.govtandfonline.comoup.com Research indicates that the fermentation process itself facilitates the formation of this compound. nih.govtandfonline.com When ribose and cysteine were added to FSS and heated, this compound was generated. nih.govoup.com However, this reaction did not occur under the same conditions in a simple phosphate buffer, nor was the compound detected in heated, acid-hydrolyzed vegetable-protein-mixed soy sauce (ASS), which does not undergo fermentation. nih.govtandfonline.comoup.com This strongly suggests that the metabolic activities of microorganisms during fermentation create the necessary precursors or conditions for the subsequent formation of this compound upon heating. nih.govtandfonline.com The concentration of this thiol is also observed to increase with higher heating temperatures in the final product. nih.govoup.com

Table 1: Formation of this compound (2M3F) in Different Soy Sauce Types

| Sample | Condition | 2M3F Detected | Conclusion |

| Fermented Soy Sauce (FSS) | Heated to 120°C with ribose & cysteine | Yes | Microbial fermentation facilitates 2M3F generation. nih.govtandfonline.comoup.com |

| Phosphate Buffer | Heated to 120°C with ribose & cysteine | No | Indicates necessity of components from fermentation. nih.govoup.com |

| Acid-hydrolyzed Soy Sauce (ASS) | Heated to 120°C | No | Confirms the essential role of the fermentation process. nih.govtandfonline.comoup.com |

Biocatalytic Approaches from Natural Compounds

Enzymatic processes offer a biocatalytic route for the synthesis of this compound. This approach often utilizes lipases and esterases to generate the target thiol from its precursors.

One prominent method involves the enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate. google.comimreblank.ch Lipases, such as the one from Candida rugosa (previously known as Candida cylindracea), have proven effective in this bioconversion. google.comimreblank.ch The reaction involves the hydrolysis of the thioacetate to yield this compound. google.com Research has shown that this enzymatic hydrolysis can be highly efficient. When conducted at room temperature (23°C) and a pH of 5.8, using a sufficient concentration of lipase from Candida rugosa, an optimal yield of 88% for this compound was achieved after just 15 minutes of reaction time. imreblank.ch The stability of the produced thiol is a critical factor, as it can degrade over time. imreblank.ch

Table 2: Lipase-Assisted Generation of this compound

| Substrate | Enzyme | Conditions | Reaction Time | Optimal Yield |

| S-3-(2-Methylfuryl) thioacetate | Lipase from Candida rugosa | Room temp (23°C), pH 5.8 | 15 minutes | 88% |

Data sourced from studies on enzymatic hydrolysis of thioacetates. imreblank.ch

Interaction between Different Formation Pathways

The generation of this compound in food systems is rarely the result of a single, isolated pathway. More often, it arises from the complex interaction between different formation routes, primarily the Maillard reaction, thiamine degradation, and microbial metabolism. animbiosci.orgresearchgate.net

The Maillard reaction, a chemical reaction between amino acids (like cysteine) and reducing sugars (like ribose), is a major pathway for the formation of this compound, especially during the cooking of meat. animbiosci.orgresearchgate.net However, microbial activity can significantly influence this pathway. For instance, in fermented soy sauce, microorganisms break down large molecules into simpler ones, increasing the availability of free amino acids and sugars that serve as precursors for the Maillard reaction. tandfonline.com The fermentation process essentially primes the food matrix with the necessary building blocks, which then react during subsequent heating steps to form this compound. nih.govoup.comtandfonline.com This synergy is evidenced by the fact that the compound is not formed in unfermented soy sauce under the same heating conditions. nih.govoup.com

Therefore, microbial fermentation and the Maillard reaction can be seen as sequential and cooperative pathways. The microorganisms create a rich pool of precursors, and the heat energy applied during processing drives the Maillard reaction, leading to the synthesis of the final aroma compound. tandfonline.com Studies have shown that different precursor systems and conditions (pH, temperature, water content) can lead to varying yields, suggesting that multiple formation pathways may run in parallel during food processing, accounting for the different concentrations of this compound found in various foods. acs.org

Reactivity and Stability of 2 Methyl 3 Furanthiol

Oxidative Degradation Mechanisms

The thiol group in 2-Methyl-3-furanthiol makes it prone to oxidative degradation, a key factor in the alteration of food aroma. researchgate.netnih.gov This degradation can proceed through the formation of disulfides and radical-mediated pathways.

A primary pathway for the degradation of this compound is its oxidation to form bis(2-methyl-3-furyl) disulfide. nih.govebi.ac.ukscielo.br This reaction can occur readily, even during storage in organic solvents like diethyl ether at low temperatures. nih.gov Studies have shown that MFT has a higher oxidation rate compared to other similar thiol compounds, which is consistent with its significant antioxidative activity. acs.org The formation of this disulfide leads to a diminished aroma potency, as the resulting compound has different and less impactful organoleptic properties. perfumerflavorist.com For instance, in the presence of hydrogen peroxide in aqueous solutions, MFT readily converts to bis(2-methyl-3-furyl) disulfide. ebi.ac.ukresearchgate.netresearchgate.net This disulfide has been identified in various food systems and model reactions, confirming its role as a significant degradation product. ebi.ac.ukscielo.bracs.orgresearchgate.net

Table 1: Oxidation of this compound (MFT) to bis(2-methyl-3-furyl) disulfide (MFTrMFT) in Diethyl Ether at 6°C

| Storage Time (days) | MFT Remaining (%) | MFTrMFT Formed (%) |

|---|---|---|

| 1 | 80 | 20 |

| 10 | <50 | >50 |

Data sourced from Hofmann et al. (1996) acs.org

Radical reactions significantly contribute to the degradation of this compound. nih.govresearchgate.net In systems where reactive oxygen species (ROS) are present, such as in coffee, MFT can be readily oxidized. researchgate.net The Fenton reaction, involving hydrogen peroxide and ferrous ions (Fe(II)), generates highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov These radicals can abstract a hydrogen atom from the thiol group of MFT, forming a thiyl radical. researchgate.netacs.org This thiyl radical is stabilized by electron delocalization and can then couple with another thiyl radical to form the corresponding disulfide. researchgate.netacs.org The presence of components that promote Fenton-type reactions in food matrices can, therefore, accelerate the degradation of MFT. researchgate.netresearchgate.net

Oligomerization and Polymerization Processes

Beyond simple oxidation, this compound can undergo more complex reactions leading to the formation of oligomers and polymers, which contributes significantly to its instability. nih.gov

Research suggests that the instability of MFT is largely due to its propensity for oligomerization and polymerization rather than just the formation of disulfides. nih.gov This self-reaction is proposed to occur under acidic conditions where the furan (B31954) ring of MFT is protonated, particularly at the 2-position. researchgate.netnih.gov This protonation creates a reactive furan cation. researchgate.net This electrophilic species can then be attacked by a nucleophile, which can be the thiol group of another MFT molecule. researchgate.netnih.gov This process can continue, leading to the formation of thiol oligomers. researchgate.net

The key to the oligomerization of this compound is the formation of an electrophilic species from the MFT molecule itself. researchgate.netnih.gov Protonation at the 2-position of the furan ring makes the molecule susceptible to nucleophilic attack. researchgate.netnih.gov The thiol group of an unprotonated MFT molecule can then act as a nucleophile, attacking the electrophilic carbon of the protonated MFT. researchgate.netnih.gov This nucleophilic attack is a crucial step in the chain reaction that leads to the formation of larger oligomeric and polymeric structures, contributing to the rapid degradation of this important flavor compound. nih.gov

Reactions with Other Food Components

Interaction with Proteins and Amino Acids

The thiol group within this compound is a primary site of interaction with proteins and amino acids, particularly those containing sulfur.

Cysteine Residues: MFT's formation is closely linked to the amino acid cysteine, which serves as a precursor during the Maillard reaction with pentose (B10789219) sugars. animbiosci.orgnih.gov Conversely, MFT can also interact with proteins. Studies have shown that when heated with proteins like egg albumin, which contains cysteine residues, a significant disulfide interchange reaction can occur. acs.org This interaction leads to the reduction of disulfide bonds in the protein and the formation of the corresponding thiol from MFT, altering the protein's structure and the volatility of the flavor compound. acs.org

Thiocarbamate Formation: While direct evidence for thiocarbamate formation from MFT is not extensively detailed in the provided research, the reactivity of its thiol group suggests a potential for such reactions. In alkaline conditions, the nucleophilic amino groups of proteins could theoretically attack the thiol group, leading to the formation of thiocarbamates and consequently altering the flavor profile and release.

Interaction with Melanoidins and Carbonyl Compounds

The complex polymers and reactive compounds formed during food processing significantly impact the stability of this compound.

Melanoidins: Research has demonstrated a dramatic decrease in the concentration of MFT in the presence of melanoidins, which are brown nitrogenous polymers and copolymers formed during the Maillard reaction. acs.orgnih.govtum.de This reduction is attributed to the covalent binding of MFT to the melanoidin structure. acs.orgnih.gov The proposed mechanism involves Maillard-derived pyrazinium compounds that act as intermediates, trapping the volatile thiol and leading to a decrease in its characteristic aroma. acs.orgnih.govtum.de

Influence of Environmental Factors on Stability

The stability of this compound is highly susceptible to various environmental factors, which can significantly influence its degradation rate and persistence in food systems.

Thermal Stability Profiles

This compound is a heat-labile compound. researchgate.net Its concentration can decrease significantly during thermal processing and storage.

Degradation at Elevated Temperatures: Studies have shown that heating can lead to substantial degradation of MFT. nih.gov For instance, in an aqueous solution under accelerated storage conditions at 50°C, a 59% decrease in MFT was observed within 24 hours. researchgate.net At higher temperatures, such as 100°C, MFT can undergo radical-mediated polymerization, forming non-volatile sulfur polymers.

| Temperature (°C) | Observation | Reference |

| 50 | 59% decrease in 24 hours in an aqueous solution. | researchgate.net |

| 100 | Undergoes radical-mediated polymerization. | |

| 121 | Sterilization at this temperature for 10-15 minutes can significantly decrease its concentration. | nih.gov |

Interactive Data Table: Thermal Stability of this compound

pH Effects on Degradation

The pH of the surrounding medium plays a crucial role in the stability and formation of this compound.

Influence on Formation and Stability: The effect of pH on MFT is complex and appears to be dependent on the specific system. In a cysteine-ribose Maillard reaction model, the generation of MFT was found to be more favorable at a lower pH, with the highest yields observed around pH 5. scialert.nettandfonline.com However, in a meat model system, the generation of MFT was minimal at pH 6.5, increased at pH 5.5, and then decreased as the pH lowered further. scialert.net Conversely, during heat processing, higher pH values, particularly in the range of 5.0 to 7.0, have been shown to significantly reduce the concentration of MFT. nih.gov Under acidic conditions, protonation at the 2-position of the furan ring is considered a critical step in its degradation. researchgate.net

| pH Range | Effect on this compound | System | Reference |

| 3-7 | Decreased formation with increasing pH in a heated ribose and cysteine model. | Ribose/Cysteine Model | tandfonline.com |

| 5 | Greatest yields obtained in a glucose and cysteine system. | Glucose/Cysteine System | tandfonline.com |

| 4.0-5.5 | Generation detected in a meat fiber system, with an increase at pH 5.5. | Meat Fiber System | scialert.net |

| 6.5 | Minimum generation observed in a meat fiber system. | Meat Fiber System | scialert.net |

| 5.0-7.0 | Significantly reduced concentration during heat processing. | General (Heat Processing) | nih.gov |

Interactive Data Table: pH Effects on this compound

Light Exposure and Photolytic Breakdown

This compound is sensitive to light, which can induce its degradation.

Photolytic Instability: Exposure to light is a condition to be avoided to maintain the stability of MFT. aurochemicals.com This sensitivity is due to the potential for photolytic breakdown, where the absorption of light energy can lead to the cleavage of chemical bonds and the degradation of the compound. Safety data sheets for MFT often recommend storing it in a cool, dark place, protected from light. aurochemicals.comchemicalbook.com While detailed mechanisms of its photolytic breakdown are not extensively covered, the general instability of thiols in the presence of light and oxygen is a well-known phenomenon in organic chemistry.

Analytical Methodologies for 2 Methyl 3 Furanthiol

Extraction and Concentration Techniques

The initial and most critical step in the analysis of MFT is its isolation from the sample matrix. The choice of extraction technique is paramount to prevent the degradation of this unstable thiol and to concentrate it to detectable levels. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique widely used for the analysis of volatile compounds like MFT. mdpi.comnih.gov The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. mdpi.comoup.com Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. gerstelus.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties. nih.gov For the analysis of reactive sulfur compounds like MFT, specific fibers such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. nih.govmdpi.com To enhance sensitivity for trace-level thiols, on-fiber derivatization can be utilized. For instance, a method has been developed where the SPME fiber is first exposed to a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), before headspace extraction. nih.gov This converts the volatile thiols into more stable and detectable derivatives. nih.govmdpi.com

HS-SPME has been successfully applied to the analysis of MFT in complex matrices like wine and Chinese Baijiu. nih.govnih.gov The technique can be fully automated, which improves reproducibility and sample throughput. nih.gov However, challenges remain, such as potential matrix effects and the narrow linear range for some thiols. nih.govmdpi.com

| Matrix | Fiber Type | Extraction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Wine | PDMS/DVB (65 µm) | On-fiber derivatization with PFBBr; 55 °C for 10 min | Automated method developed, but good performance was achieved for other thiols, not MFT under these specific conditions. | nih.govmdpi.com |

| Chinese Baijiu | DVB/CAR/PDMS | 45 °C for 45 min after sample dilution and salt addition | Optimized HS-SPME coupled with GC×GC-TOFMS for quantifying trace aroma compounds, including sulfur compounds. | nih.gov |

| Orange Juice | Not specified | Headspace collected by SPME | Quantified MFT at 2 ng/L in fresh juice and 270 ng/L in stored juice. | acs.org |

Solid Phase Micro-extraction (SPME)

Solid Phase Micro-extraction (SPME) is a broader technique that encompasses HS-SPME. mdpi.com While HS-SPME samples the vapor phase, SPME can also involve direct immersion (DI-SPME) of the fiber into a liquid sample. mdpi.com The fundamental principle remains the same: the partitioning of analytes between the sample matrix and the fiber's stationary phase. mdpi.com SPME is valued for being a simple, rapid, and solvent-free sample preparation method. mdpi.comnih.gov

Various SPME formats have been developed to overcome the limitations of traditional fibers, such as fragility. In-tube SPME, for example, uses an open tubular fused-silica capillary with an inner coating as the extraction phase, offering greater mechanical stability. mdpi.com SPME has been widely applied in the analysis of volatile compounds in foods and beverages, including grapes and wine, often serving as the extraction step before GC-MS analysis. nih.govmdpi.com It is effective for trace analysis in complex matrices and can be easily automated. mdpi.com

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique designed for the gentle isolation of volatile and semi-volatile aroma compounds from food and solvent extracts. mdpi.com The method operates under high vacuum, which allows for distillation at low temperatures (e.g., 35 °C), thereby minimizing the risk of thermal degradation and artifact formation, which is a major concern for labile compounds like MFT. researchgate.netmdpi.comimreblank.ch

In a typical SAFE procedure, a sample extract is introduced into the apparatus, and the volatiles are evaporated under vacuum, separated from the non-volatile matrix, and then condensed in cooled traps. mdpi.com A recent study on dry-rendered beef fat utilized SAFE with four different extraction solvents (dichloromethane, pentane, ethyl ether, and methanol) to characterize the volatile flavor profile. nih.govdntb.gov.uaresearchgate.net This research successfully identified MFT as a key aroma compound, demonstrating the effectiveness of SAFE for its extraction. nih.govdntb.gov.ua The choice of solvent was shown to significantly impact the profile of the extracted compounds. nih.govresearchgate.net

Other Distillation and Extraction Methods

Besides the aforementioned techniques, several other distillation and extraction methods have been employed for the isolation of 2-Methyl-3-furanthiol from various food products. researchgate.netresearchgate.net

Simultaneous Distillation-Extraction (SDE): SDE is a classic and commonly used technique that combines distillation and solvent extraction into a single step. mdpi.comoup.com While it can be effective for compounds with medium-to-high boiling points, the thermal stress during the process can potentially lead to the formation of artifacts or the degradation of thermally sensitive compounds like MFT. researchgate.netmdpi.com It has been used to isolate volatiles from meat flavorings, hen meat, and Nanjing marinated duck. imreblank.chresearchgate.netoup.com

High-Vacuum Distillation (HVD): To mitigate the thermal stress of other distillation methods, HVD is employed. researchgate.net This technique reduces the potential for artifact formation by operating at lower temperatures and has been used in the analysis of MFT in hen meat and dried whey proteins. researchgate.netncsu.edu

Vacuum Simultaneous Steam Distillation-Solvent Extraction (VSDE): This is a variation of SDE performed under vacuum to lower the distillation temperature. It was used to analyze flavor compounds, including MFT, in American lobster. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a fundamental solvent extraction method used to separate compounds based on their differential solubilities in two immiscible liquids. researchgate.net It has been applied to analyze sulfur compounds in Chinese Baijiu and tuna fish. researchgate.netresearchgate.netnih.gov

Dynamic Headspace (DHS): Also known as purge-and-trap, DHS is a non-equilibrium technique where an inert gas is passed through or over a sample, stripping the volatile compounds. gerstelus.commdpi.com These compounds are then concentrated on a sorbent trap, which is subsequently heated to desorb the analytes into a GC system. DHS is known for its high sensitivity and ability to achieve low detection limits. gerstelus.com It has been used to study MFT in meat products like Iberian ham. researchgate.net

Static Headspace (SHS): SHS is an equilibrium-based technique where a sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace. pfigueiredo.org A portion of this headspace gas is then directly injected into the GC. mdpi.com While simpler than DHS, it is generally less sensitive. pfigueiredo.org SHS has been used in the analysis of chicken flavoring. researchgate.net

| Method | Principle | Application Example for MFT | Reference |

|---|---|---|---|

| SDE | Simultaneous distillation with solvent extraction | Hen meat, Nanjing duck, meat flavorings | researchgate.netresearchgate.netoup.com |

| HVD | Distillation under high vacuum to reduce temperature | Hen meat, dried whey proteins | researchgate.netresearchgate.netncsu.edu |

| VSDE | SDE performed under vacuum | American lobster | researchgate.net |

| LLE | Partitioning between two immiscible liquid phases | Beijing roast duck, tuna fish, Baijiu | researchgate.netresearchgate.net |

| DHS | Inert gas purges volatiles onto a sorbent trap | Beef flavoring, Iberian ham | gerstelus.comresearchgate.net |

| SHS | Equilibrium headspace gas is sampled | Chicken flavoring | researchgate.netmdpi.com |

Chromatographic Separation Techniques

Following extraction and concentration, the isolated volatile compounds are separated and identified using chromatographic methods, primarily gas chromatography.

Gas Chromatography (GC) Coupled Systems

Gas Chromatography (GC) is the cornerstone for the separation of volatile compounds like MFT. nih.gov The extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. Due to the complexity of food matrices and the trace levels of MFT, GC is almost always coupled with a detector for identification and quantification. acs.orgtandfonline.com

GC-Mass Spectrometry (GC-MS): This is the most common configuration. MS identifies compounds based on their unique mass spectrum (fragmentation pattern). researchgate.net The use of specific MS ionization techniques, such as negative chemical ionization (NCI), can significantly improve sensitivity for certain compounds, including derivatized thiols. nih.gov

GC-Olfactometry (GC-O): This technique combines GC separation with human sensory perception. The effluent from the GC column is split between a chemical detector (like MS or FID) and a sniffing port, allowing an analyst to identify the odor character of each separated compound as it elutes. imreblank.ch This is crucial for determining the sensory relevance of compounds like MFT, which has a very low odor threshold and a potent meaty aroma. nih.govtandfonline.com

GC with Sulfur-Specific Detectors: To selectively detect sulfur-containing compounds like MFT in complex chromatograms, sulfur-specific detectors are highly valuable. These include the Pulsed Flame Photometric Detector (PFPD) and the Sulfur Chemiluminescence Detector (SCD). nih.govnih.gov These detectors provide high selectivity and sensitivity for sulfur compounds, helping to confirm their presence even when they co-elute with other non-sulfur compounds. nih.gov

Comprehensive Two-Dimensional GC (GC×GC): For extremely complex samples like Baijiu, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govresearchgate.net This technique couples two different GC columns in series, providing a much higher peak capacity and allowing for the separation of co-eluting compounds. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), it becomes a powerful tool for identifying trace compounds in intricate matrices. nih.govnih.govresearchgate.net

| GC System | Principle | Application for MFT Analysis | Reference |

|---|---|---|---|

| GC-MS | Separation by GC, identification by mass spectrum. | General identification and quantification in various foods (e.g., soy sauce, beef fat). | nih.govtandfonline.com |

| GC-O | GC separation combined with human sensory detection. | Characterizing the meaty aroma contribution of MFT in meat flavorings and orange juice. | imreblank.chnih.gov |

| GC-PFPD/SCD | GC separation with a detector selective for sulfur compounds. | Confirmed MFT as a thermal degradation product of thiamin; analysis of VSCs in Baijiu. | nih.govnih.gov |

| GC×GC-TOFMS | Enhanced separation using two columns, coupled with fast MS detection. | Analysis of trace aroma compounds, including MFT, in complex matrices like Chinese Baijiu. | nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique, has been successfully employed for the analysis of volatile thiols, including this compound. frontiersin.orgnih.govsielc.com UPLC systems, often coupled with mass spectrometry, offer rapid and efficient separation of complex mixtures, making them suitable for analyzing food and beverage samples. frontiersin.orgnih.govmdpi.commdpi.com

One strategy involves the derivatization of thiols to enhance their stability and detectability. mdpi.comnih.gov For instance, 4,4'-dithiodipyridine (DTDP) has been used as a derivatizing agent, reacting quickly with thiols to form derivatives that can be readily analyzed. frontiersin.orgnih.govmdpi.comnih.gov This approach, combined with UPLC-tandem mass spectrometry (UPLC-MS/MS), provides a robust method for both identification and quantification. frontiersin.orgnih.govmdpi.comnih.gov

In a study on Chinese liquor (Baijiu), a UPLC-MS/MS method demonstrated significantly lower limits of detection (LOD) and quantification (LOQ) for MFT compared to traditional gas chromatography (GC) methods. frontiersin.orgnih.gov The LOD for MFT was reported to be as low as 0.001 μg/L. frontiersin.orgnih.gov This enhanced sensitivity is crucial for detecting the trace amounts of MFT that contribute significantly to the aroma profile of beverages like Baijiu and wine. frontiersin.orgnih.govresearchgate.net

UPLC analysis is typically performed using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov The column temperature is usually maintained around 40°C. mdpi.comnih.gov

Table 1: UPLC Method Parameters for Thiol Analysis

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.4 mL/min |

| Injection Volume | 2 μL |

| Derivatizing Agent | 4,4'-Dithiodipyridine (DTDP) |

This table summarizes typical UPLC conditions used for the analysis of thiols, including this compound, after derivatization. mdpi.commdpi.comnih.gov

Spectrometric and Olfactometric Detection

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the identification and quantification of this compound, providing high sensitivity and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like MFT. mdpi.comresearchgate.netnih.govtandfonline.comnih.govlu.se In GC-MS, the sample is first separated based on volatility and polarity in the GC column, and then the separated components are detected and identified by the mass spectrometer.

For the analysis of MFT, specific ions are often monitored in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. tandfonline.com Common ions used for the quantification of MFT include m/z 114, while other ions like m/z 45, 85, 86, and 113 are used for confirmation. tandfonline.com The use of a splitless injection mode is common to maximize the transfer of the analyte to the column. tandfonline.com

The combination of GC with olfactometry (GC-O) allows for the correlation of instrumental data with sensory perception, helping to identify key aroma compounds. tandfonline.comlu.se MFT, with its characteristic cooked meat-like aroma, has been identified in fermented soy sauce and other food products using this technique. tandfonline.comlu.se

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the unambiguous identification of compounds in complex matrices like coffee. scirea.orgub.eduub.edu This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

In the analysis of coffee, a two-dimensional GC coupled with a time-of-flight mass spectrometer (GCxGC-TOF-MS) has been used to confirm the presence of 2,5-dimethyl-3-furanthiol, a related compound, by matching retention times on two different columns and obtaining accurate mass measurements of the precursor and fragment ions. scirea.org Similarly, UPLC coupled with HRMS has been applied to screen for reaction products of MFT in coffee beverages. nih.gov The use of HRMS, particularly with Orbitrap technology, offers excellent selectivity and sensitivity for thiol analysis. oskar-bordeaux.fr

Negative Chemical Ionization (NCI) is a soft ionization technique that offers high sensitivity and selectivity for electrophilic compounds. nih.govunimi.itresearchgate.netacs.orggcms.cz For the analysis of thiols like MFT, derivatization with an electrophilic reagent, such as pentafluorobenzyl bromide (PFBBr), is often employed. nih.govunimi.itresearchgate.netacs.org This derivatization enhances the electron-capturing ability of the analyte, leading to a strong signal in NCI-MS.

An automated headspace solid-phase microextraction (HS-SPME) method coupled with GC-NCI-MS has been developed for the analysis of MFT and other thiols in wine. nih.gov This method allows for the determination of these compounds at nanogram per liter levels. nih.gov While NCI-MS offers excellent sensitivity, it may not be suitable for all thiols, and inconsistent results have been reported for MFT in some studies. researchgate.net

Table 2: Comparison of MS Ionization Techniques for MFT Analysis

| Technique | Principle | Advantages for MFT Analysis |

| GC-MS (EI) | Electron Impact ionization causes extensive fragmentation. | Provides characteristic fragmentation patterns for identification. |

| HRMS | Provides highly accurate mass measurements. | Unambiguous identification in complex matrices, avoids isobaric interferences. ub.edu |

| NCI-MS | Soft ionization with high sensitivity for electrophilic compounds. | High sensitivity for derivatized thiols, allowing for trace-level detection. nih.govgcms.cz |

| UPLC-MS/MS | Tandem mass spectrometry provides structural information and high selectivity. | High sensitivity and selectivity, suitable for quantification in complex samples. frontiersin.orgnih.gov |

This table provides a comparative overview of different mass spectrometric ionization techniques used in the analysis of this compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, providing enhanced selectivity and sensitivity. frontiersin.orgnih.govmdpi.comnih.gov UPLC-MS/MS is a particularly effective combination for the analysis of MFT in complex samples like Baijiu and wine. frontiersin.orgnih.govmdpi.comnih.gov

In a typical UPLC-MS/MS method, the precursor ion of the derivatized MFT is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. frontiersin.orgnih.gov This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of quantification. researchgate.net

For instance, the DTDP derivative of MFT can be monitored by selecting its precursor ion and a specific fragment ion (m/z 143.5), which is characteristic of the DTDP moiety. frontiersin.orgnih.govfrontiersin.org This method has been validated for the quantification of several thiols, with good linearity and reproducibility. mdpi.comnih.gov The limits of quantification achieved with UPLC-MS/MS are often well below the odor thresholds of the target compounds, making it an ideal technique for aroma research. frontiersin.org

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the analysis of volatile compounds, including this compound (MFT). This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds in complex mixtures. nih.gov

In the context of this compound, GC-O has been instrumental in its identification as a potent off-flavor in thermally degraded citrus juices. nih.gov Studies have shown that both MFT and its dimer, bis(2-methyl-3-furyl) disulfide, can be detected by GC-O after only a few days of storage, contributing significantly to the total aroma activity. nih.gov Notably, these compounds were perceived by olfactometry even before they could be detected by sulfur-specific detectors like the Pulsed-Flame Photometer Detector (PFPD), highlighting the high sensitivity of the human olfactory system. nih.govacs.org

The application of GC-O extends to various food products. For instance, it has been used to identify MFT as a key odorant in fermented soy sauce, contributing to its cooked meat-like aroma. tandfonline.com Similarly, in coffee, GC-O has helped in characterizing the aroma profile, where MFT plays a significant role. charite.de The technique is also valuable in studying the thermal degradation of thiamin, a precursor to MFT, in model orange juice solutions. nih.govacs.org

Different GC-O techniques, such as Nasal Impact Frequency (NIF) and Surface of NIF (SNIF), have been employed to quantify the levels of MFT in the headspace of fresh, pasteurized, and stored orange juices. acs.org These methods have revealed a significant increase in MFT concentration in stored juice compared to fresh and pasteurized samples. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, including this compound.

1D and 2D NMR for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise chemical structure of compounds. nih.gov For derivatives of this compound, specific signals in the NMR spectrum are characteristic of the MFT moiety. nih.gov

A key feature in the 1H NMR spectrum is the methyl group attached to the furan (B31954) ring, which appears as a singlet. nih.gov The furan ring itself displays two adjacent aromatic protons with a characteristic coupling constant, which can be confirmed using H,H-correlation spectroscopy (COSY). nih.gov The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atom. nih.gov

In the 13C NMR spectrum, the carbon atoms of the MFT structure exhibit distinct chemical shifts. nih.gov These assignments can be verified through heteronuclear single-quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC) experiments, which provide information about one-bond and multiple-bond carbon-proton correlations, respectively. nih.gov These advanced NMR techniques are crucial for unambiguously confirming the structure of MFT and its derivatives formed in complex chemical reactions. nih.govresearchgate.net

Sulfur-Specific Detection (e.g., Pulsed-Flame Photometer Detector (PFPD))

Due to the sulfur atom in its structure, this compound can be selectively detected using sulfur-specific detectors in gas chromatography. The Pulsed-Flame Photometer Detector (PFPD) is a notable example of such a detector. mdpi.com

The PFPD offers superior sensitivity and selectivity for sulfur-containing compounds compared to conventional flame photometric detectors (FPDs). ysi.com It provides a linear and equimolar response to sulfur, which simplifies calibration and allows for the measurement of individual sulfur species from low parts-per-billion (ppb) to parts-per-million (ppm) levels. ysi.com A key advantage of the PFPD is its ability to provide simultaneous sulfur and hydrocarbon chromatograms from a single detector. ysi.com

In the analysis of MFT, the PFPD is often used in conjunction with GC-O and mass spectrometry (MS). nih.govacs.org While GC-O can detect the odor of MFT at very low concentrations, the PFPD provides quantitative data and confirmation of the presence of sulfur. nih.govacs.org Research on the thermal degradation of thiamin in model orange juice has demonstrated that MFT can be detected olfactometrically before it is quantifiable by PFPD, indicating the extremely low odor threshold of this compound. nih.govacs.org The self-cleaning design of the PFPD helps to prevent the "coking" effect often seen with other sulfur-selective detectors, leading to better long-term stability and reduced maintenance. ysi.com

Quantification Approaches

Accurate quantification of this compound is crucial for understanding its impact on the aroma of various products. Due to its high reactivity and low concentration, specific and sensitive methods are required.

Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the precise quantification of volatile aroma compounds like this compound. oup.comub.edu This method overcomes issues such as analyte loss during sample preparation and extraction, as well as adsorption during gas chromatography. oup.com

The principle of SIDA involves adding a known amount of a stable isotopically labeled version of the analyte (e.g., deuterated MFT) as an internal standard to the sample. oup.comdss.go.th Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly throughout the analytical procedure. ub.edu

Quantification is achieved by measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry. oup.com By recording the mass chromatograms of specific ions for both the unlabeled and labeled MFT, their respective concentrations can be accurately determined. oup.com SIDA has been successfully applied to quantify MFT in various food matrices, including cooked beef, coffee, and baijiu. mdpi.comoup.comimreblank.ch

Derivatization Strategies for Enhanced Sensitivity (e.g., PFBBr, DTDP, p-HMB)

To enhance the sensitivity and stability of this compound analysis, particularly at trace levels, derivatization strategies are often employed. These methods involve chemically modifying the thiol group to create a derivative that is more amenable to chromatographic analysis and detection. mdpi.commdpi.com

Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for thiols. mdpi.comfrontiersin.org The reaction with PFBBr introduces a pentafluorobenzyl group, which enhances the volatility and electron-capturing properties of the MFT molecule, making it highly suitable for gas chromatography with negative chemical ionization mass spectrometry (GC-NCI-MS). mdpi.com This approach has been automated using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization. mdpi.com

4,4′-dithiodipyridine (DTDP) is another effective derivatizing agent for thiols. frontiersin.orgnih.gov The reaction of MFT with DTDP forms a stable derivative that can be analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). frontiersin.org This method has been successfully used for the analysis of thiols in beverages like wine and baijiu. frontiersin.orgnih.gov

p-Hydroxymercuribenzoate (p-HMB) is a classic reagent used for the selective extraction and derivatization of thiols. frontiersin.orgnih.gov While effective, this method can be laborious due to the need for pH adjustments and the use of hazardous materials. frontiersin.orgnih.gov

These derivatization strategies, often combined with sensitive detection techniques, allow for the quantification of this compound at the nanogram per liter (ng/L) level. mdpi.commdpi.com

Internal Standard Methodologies

In the quantitative analysis of this compound (2M3F), the use of an appropriate internal standard (IS) is crucial to correct for the loss of analyte during sample preparation and instrumental analysis. The ideal internal standard should mimic the chemical behavior of 2M3F as closely as possible.

Stable isotope-labeled analogs of the analyte are often the preferred choice for internal standards due to their similar physicochemical properties. For the analysis of 2M3F, deuterated standards such as [2H3]-2-methyl-3-furanthiol have been utilized. dss.go.th These isotopically labeled standards have nearly identical extraction efficiencies and chromatographic retention times to the native compound, and their distinct mass-to-charge ratio (m/z) in mass spectrometry allows for accurate differentiation and quantification. dss.go.th

In instances where isotopically labeled standards are not available or are prohibitively expensive, other structurally related compounds have been employed as internal standards. mdpi.com One such compound is 4-methoxy-2-methyl-2-mercaptobutane, which has been used in the quantification of 2M3F in wine samples. researchgate.nettandfonline.com Other non-isotopic internal standards reported in the literature for the analysis of volatile thiols, including 2M3F, include 6-sulfanylhexan-1-ol and 4-methoxy-α-toluenethiol. researchgate.netub.edu For some analytical methods, compounds like 5-methylfurfural (B50972) have also been used as an internal standard. dss.go.th To enhance the accuracy of quantification across a range of different types of aroma compounds present in a sample, some methodologies advocate for the use of multiple internal standards. mdpi.com

The selection of the internal standard is a critical step in method development, and its consistent addition to both calibration standards and unknown samples is essential for achieving reliable and reproducible quantitative results.

Method Validation and Performance Characteristics (e.g., sensitivity, precision, limits of detection and quantification)

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. For this compound (2M3F), method validation typically assesses several key performance characteristics, including sensitivity, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Sensitivity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The sensitivity of a method for 2M3F is a measure of its ability to discriminate between small differences in analyte concentration. This is often reflected in the LOD, which is the lowest concentration of the analyte that can be reliably detected, and the LOQ, which is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov The determination of LOD and LOQ is commonly based on the signal-to-noise ratio (S/N), with an S/N of 3 typically used for the LOD and an S/N of 10 for the LOQ. nih.govoskar-bordeaux.fr

Analytical techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have demonstrated high sensitivity for the analysis of 2M3F. For instance, one UPLC-MS/MS method reported an LOD of 0.001 μg/L and an LOQ of 0.003 μg/L for 2M3F. nih.gov This level of sensitivity is significantly greater than that achieved by some gas chromatography-based methods. For example, the LOD for 2M3F using UPLC-MS/MS was found to be 170 times lower than that of a headspace solid-phase microextraction-gas chromatography-pulsed flame photometric detection (HS-SPME-GC-PFPD) method, which had an LOD of 0.17 μg/L. nih.govfrontiersin.org

The following table summarizes the performance characteristics of a UPLC-MS/MS method for the analysis of 2M3F and other thiols.

| Compound | Linear Range (μg/L) | R² | LOD (μg/L) | LOQ (μg/L) |

| This compound | 0.003 - 0.819 | 0.9911 - 0.9978 | 0.001 | 0.003 |

| Other Thiols | Varies | 0.9911 - 0.9978 | 0.001 - 0.012 | 0.003 - 0.037 |

| Data sourced from a study on volatile thiols in Chinese liquor. nih.gov |

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For example, a method for the quantification of 2-furanmethanethiol, a related compound, reported a CV of 7.1%. researchgate.net While some methods have demonstrated good precision for other thiols, achieving high precision for 2M3F has been challenging in some cases, with RSD values between 10% and 20% being reported for concentrations below 0.1 ng/L in wine. nih.gov

Accuracy, which is the closeness of the measurement to the true value, is often assessed through recovery experiments. In these experiments, a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the added analyte that is measured by the method is calculated. Recovery rates between 86.8% and 106.2% have been reported for the analysis of a related thiol, 2-furanmethanethiol, at various spiked concentrations. researchgate.net

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²). For the analysis of 2M3F, excellent linearity has been demonstrated, with R² values typically in the range of 0.9911 to 0.9978. nih.gov

The table below presents a summary of method validation data from a study on the quantification of 2-furanmethanethiol, providing an example of typical performance characteristics for related thiol analysis.

| Performance Characteristic | Finding |

| Limit of Quantification (LOQ) | 3.0 μg/L |

| Coefficient of Variation (CV) | 7.1% |

| Average Recovery Rates | 86.8–106.2% |

| Data for 2-furanmethanethiol analysis in a coffee model system. researchgate.net |

Flavor Chemistry and Sensory Impact of 2 Methyl 3 Furanthiol

Sensory Characterization and Aroma Profile

The distinct aroma of 2-Methyl-3-furanthiol is a key reason for its importance in flavor chemistry. Its sensory profile is primarily defined by descriptors that evoke cooked and savory foods, making it a significant contributor to the palatability of many culinary preparations.

The following table summarizes the common sensory descriptors associated with this compound across different food matrices.

| Food Matrix | Associated Flavor Descriptors |

| General | Meaty, Savory, Roasted, Sweet Beef Broth |

| Cooked Beef | Boiled Beef, Meaty |

| Cooked Chicken | Meaty, Cooked Chicken |

| Fermented Soy Sauce | Cooked Meat-like |

| Chinese Baijiu | Roasted, Meaty (low concentration); Pickle-like (high concentration) |

Several studies have quantified the odor threshold of this compound in different media. For instance, in a model dilute alcohol solution, its odor threshold has been reported to be as low as 4 nanograms per liter (ng/L). Another study cites an even lower threshold of 0.00003 micrograms per kilogram (µg/kg). Its odor threshold in air is reported to be 0.0025 ng/L. This extremely low threshold underscores its importance as a key aroma compound in many foods.

The table below presents reported odor threshold values for this compound.

| Medium | Odor Threshold |

| Dilute Alcohol Solution | 4 ng/L |

| Not Specified | 0.00003 µg/kg |

| Water | 0.007 µg/kg |

| Air | 0.0025 ng/L |

Contribution to Specific Food Matrices

The formation and impact of this compound are highly dependent on the specific food matrix and the processing conditions it undergoes. It is a well-established flavor contributor in cooked meats, various fermented products, and other thermally processed foods.

In cooked meats, this compound is a key component of the characteristic savory aroma generated during heating. It is recognized as a character impact compound in cooked beef and is considered the most important flavor compound contributing to the meaty flavor of chicken broth. The compound imparts a strong "boiled beef" character. In chicken, it provides a significant proportion of the meaty character of the cooked meat. The formation of this compound in meat is often a result of the Maillard reaction between precursors like pentose (B10789219) sugars and sulfur-containing compounds such as cysteine, or from the thermal degradation of thiamine (B1217682). While less specifically documented for pork in the provided context, the reaction of cysteine and sugar is noted to lead to characteristic meat flavors for both chicken and pork. There is no specific information available regarding its contribution to the flavor of cooked squid.

Fermentation processes can also lead to the formation of this compound, significantly influencing the final aroma of the product. In fermented soy sauce, this compound is a key aroma component, contributing a distinct cooked meat-like aroma. Its concentration in fermented soy sauce is found to be considerably greater than its perception threshold and increases with heating. Studies have shown that the addition of as little as 0.2 µg/L of this compound to soy sauce significantly enhances its cooked meat-like aroma. The fermentation by microorganisms is believed to facilitate its generation.